molecular formula C17H17ClN4O2 B4631058 1-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

1-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

Cat. No.: B4631058
M. Wt: 344.8 g/mol
InChI Key: WPPHMEDZIINRIH-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a furan ring, and a triazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl halide reacts with the triazole intermediate.

    Attachment of the furan ring: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, where the furan ring is introduced to the triazole core.

    Formation of the carboxamide group: This step involves the reaction of the triazole intermediate with an isocyanate or a similar reagent to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrotriazoles and related compounds.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the furan ring and isopropyl group.

    N-(Furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the chlorophenyl and isopropyl groups.

Uniqueness

1-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl, furan, and triazole rings, along with the isopropyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c1-11(2)16-15(17(23)19-10-14-4-3-9-24-14)20-21-22(16)13-7-5-12(18)6-8-13/h3-9,11H,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPHMEDZIINRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 6
1-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

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